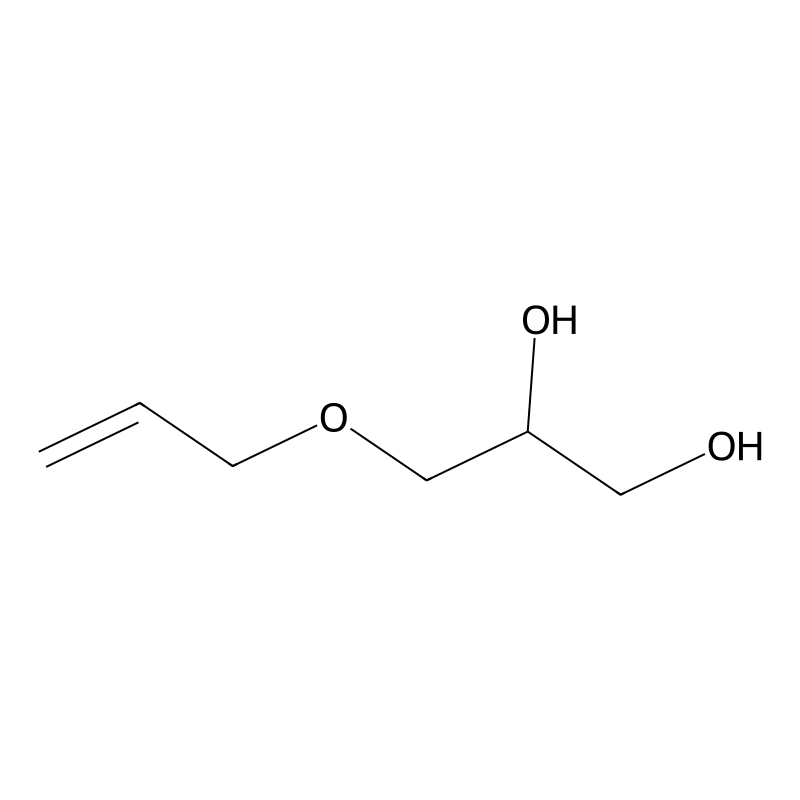

3-Allyloxy-1,2-propanediol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3-Allyloxy-1,2-propanediol, with the molecular formula C6H12O3 and a molecular weight of 132.16 g/mol, is a clear, colorless to light yellow viscous liquid. It is also known as allyl glycidol and is classified as a synthetic intermediate in organic chemistry. The compound features an allyloxy group attached to a propanediol backbone, which contributes to its unique chemical properties and reactivity. Its structure can be represented by the following InChI: InChI=1S/C6H12O3/c1-2-3-9-5-6(8)4-7/h2,6-8H,1,3-5H2 .

- Modification of Biomolecules: The reactive functional groups could allow it to interact with biomolecules like proteins or lipids, potentially altering their function.

- Drug Delivery: The molecule's solubility and functional groups might be useful in designing drug delivery systems for targeted therapy.

-Allyloxy-1,2-propanediol (also known as glycerol allyl ether) is a colorless liquid with a mild odor. It is a versatile compound with applications in various scientific research fields, including:

- Organic synthesis: As a starting material for the synthesis of other organic compounds, such as pharmaceuticals, cosmetics, and agricultural chemicals.

- Polymer chemistry: As a component in the production of polymers, such as polyesters and polyurethanes. These polymers can be used in various applications, including coatings, adhesives, and textiles. PubChem, National Institutes of Health:

- Material science: As a solvent or plasticizer in the development of new materials, such as biocompatible materials for medical devices or functional materials for electronics.

- Esterification: The hydroxyl groups can react with carboxylic acids to form esters.

- Allylic Substitution: The allyl group can undergo nucleophilic substitution reactions, making it useful in synthesizing various derivatives.

- Polymerization: It can serve as a monomer in the synthesis of polymers, particularly in the formation of poly[ N-isopropylacrylamide-co-3-allyloxy-1,2-propanediol] .

The synthesis of 3-Allyloxy-1,2-propanediol can be achieved through various methods:

- Allylation of Glycerol: This method involves the reaction of glycerol with allyl bromide or allyl chloride in the presence of a base such as sodium hydroxide.

- Glycidol Reaction: The compound can also be synthesized by reacting glycidol with allyl alcohol under acidic conditions .

- Catalytic Methods: Some advanced synthetic routes utilize catalysts to enhance yields and selectivity during the formation of 3-Allyloxy-1,2-propanediol .

3-Allyloxy-1,2-propanediol finds applications across various fields:

- Synthetic Intermediate: It is primarily used in organic synthesis for producing pharmaceuticals and agrochemicals.

- Polymer Production: The compound is utilized as a monomer or co-monomer in polymer chemistry, particularly for creating hydrogels and other functional materials .

- Cosmetic Formulations: Due to its hydrophilic nature, it may be incorporated into cosmetic products for moisturizing effects.

Interaction studies involving 3-Allyloxy-1,2-propanediol focus on its reactivity with biological molecules. For instance:

- DNA Intercalation: As a precursor for doxorubicin analogs, it has been studied for its ability to interact with DNA structures.

- Enzyme Inhibition: Preliminary studies suggest potential interactions with enzymes involved in metabolic pathways, although detailed investigations are still required .

Several compounds share structural similarities with 3-Allyloxy-1,2-propanediol. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Glycerol | Hydroxyl groups | Trihydric alcohol with no allyl group |

| Allyl Alcohol | Allyl group | Simple alcohol without additional hydroxyl functionality |

| Glycidol | Epoxide structure | Contains an epoxide ring which affects reactivity |

| 3-Mercapto-1,2-propanediol | Thiol group | Contains a sulfur atom instead of an oxygen atom |

3-Allyloxy-1,2-propanediol stands out due to its dual functionality as both an alcohol and an allylic compound, allowing for diverse

3-Allyloxy-1,2-propanediol (CAS 123-34-2), also termed glycerol α-monoallyl ether, was first synthesized in the mid-20th century as part of broader efforts to functionalize glycerol derivatives for industrial applications. Early synthetic routes focused on nucleophilic substitution reactions between allyl halides and glycerol, leveraging the reactivity of glycerol’s hydroxyl groups. The compound gained prominence in the 1990s when its utility as a bifunctional monomer (featuring both allyl and hydroxyl groups) was recognized for polymer chemistry and drug delivery systems. A pivotal 1994 study in Synthetic Communications optimized its synthesis via epoxidation, achieving higher yields and purity. By the 2010s, advancements in nanotechnology and biomedicine propelled its use in thermosensitive polymers and nano-drug carriers.

Evolution in Synthetic Chemistry Research

Synthetic methodologies for 3-allyloxy-1,2-propanediol have evolved significantly:

Early Methods (Pre-2000):

- Alkylation of Glycerol: Reacting glycerol with allyl chloride in basic conditions, yielding ~60–70% purity.

- Epoxidation: Using allyl glycidyl ether (AGE) and hydrogen peroxide with Ti-SBA-15 catalysts, achieving 85% selectivity at 20°C.

Modern Techniques (Post-2000):

- Radical Copolymerization: Grafting onto magnetic nanoparticles (MNPs) with N-isopropylacrylamide (NIPAAm) using azobisisobutyronitrile (AIBN) initiators (65°C, ethanol).

- Solid Acid Catalysis: Employing perchlorate catalysts for ring-opening reactions between allyl alcohol and epichlorohydrin, reducing byproducts like glycerol.

Table 1: Key Synthetic Routes and Yields

Paradigm Shifts in Application Fields

Initially used as a solvent and intermediate, 3-allyloxy-1,2-propanediol now dominates niche sectors:

- Drug Delivery: Serves as a backbone for poly(ethylene glycol)-lipid conjugates, enhancing drug solubility and targeted release.

- Thermal Energy Storage: Amphiphilic polyurethanes derived from the compound encapsulate phase-change materials (e.g., paraffin) for efficient heat management.

- Environmental Remediation:

Classical Synthetic Routes

Open Loop-Closed Loop Two-Step Approach

The open loop-closed loop two-step approach represents one of the foundational methodologies for synthesizing 3-allyloxy-1,2-propanediol, utilizing a sequential epoxidation and ring-opening mechanism [1]. This classical route involves the initial formation of an epoxide intermediate through the oxidation of allyl alcohol with hydrogen peroxide in acidic conditions, followed by controlled ring-opening under acid catalyst effect to generate the desired glycerol alpha-allyl ether [1]. The methodology demonstrates consistent yields ranging from 75-85% with selectivity values between 80-90%, making it a reliable synthetic pathway despite its multi-step nature [2].

The reaction mechanism proceeds through the formation of an oxirane ring intermediate, which subsequently undergoes nucleophilic attack by water molecules under acidic conditions [1]. The process requires careful temperature control, typically maintaining reaction conditions between 60-80 degrees Celsius to optimize both conversion rates and product selectivity [1]. Research findings indicate that the success of this approach depends heavily on the precise control of acid catalyst concentration and reaction timing to prevent unwanted side reactions [3].

Phase Transfer Catalysis Process

Phase transfer catalysis has emerged as a highly selective method for 3-allyloxy-1,2-propanediol synthesis, demonstrating exceptional performance with yields reaching 88% and selectivity of 98% [2]. The optimized process utilizes 50% sodium hydroxide aqueous solution with cyclohexane as the organic solvent and employs methyltrioctylammonium bromide as the phase transfer catalyst at 0.3 mole percent loading [2]. This methodology significantly reduces byproduct formation, with hydrolysis products comprising less than 1% of the total reaction mixture [2].

The mechanism involves the transfer of reactive species across the aqueous-organic interface, facilitated by the quaternary ammonium catalyst [4]. The equimolar ratio of sodium hydroxide to diol substrate proves critical for achieving optimal conversion while maintaining high selectivity [2]. Recent investigations have demonstrated that the choice of organic solvent substantially impacts both reaction kinetics and product distribution, with cyclohexane providing superior results compared to other non-polar solvents [2].

Sodium Alkoxide Method

The sodium alkoxide method represents a cost-effective approach for large-scale synthesis, utilizing the formation of metal alkoxides from tertiary alcohols at elevated temperatures between 110-125 degrees Celsius [5]. This methodology achieves yields of 70-80% with selectivity ranging from 85-92%, offering advantages in terms of reagent accessibility and process scalability [5]. The reaction involves the initial formation of potassium or sodium alkoxide species through the reaction of metallic sodium or potassium with the appropriate alcohol substrate [5].

Research conducted on this synthetic route reveals that the reaction proceeds through a two-hour addition period followed by a completion phase at elevated temperature to ensure full conversion [5]. The process generates hydrogen gas as a byproduct, requiring appropriate safety measures and gas handling systems [5]. Filtration of the resulting clear alkoxide solution provides a purified intermediate suitable for subsequent transformation to the target propanediol derivative [5].

Contemporary Synthetic Strategies

Ternary Composite Catalytic Systems

Contemporary research has focused on the development of ternary composite catalytic systems, particularly platinum-supported dealuminated beta zeolite modified with magnesium hydroxide core-shell structures [6] [7]. These advanced catalytic systems demonstrate remarkable activity for propanediol synthesis, achieving optimal yields of 33.5% under carefully controlled reaction conditions [6]. The Pt/deAl-beta@Mg(OH)2 catalyst system operates at 200 degrees Celsius under 6.0 megapascal hydrogen pressure with a reaction time of 3 hours [6].

The unique core-shell architecture prevents supported metal leaching while providing both acidic and basic catalytic sites necessary for the multi-step transformation [6]. Characterization studies using carbon dioxide temperature programmed desorption and ammonia temperature programmed desorption reveal that magnesium hydroxide loading converts acid sites to medium and strong acid sites while generating weak and strong alkaline sites [6]. The structural advantages of this system include effective prevention of platinum nanoparticle loss and enhanced structural stability during recycling operations [6].

Epoxidation of Allyl Alcohol Pathways

The epoxidation of allyl alcohol represents a sophisticated synthetic pathway that exploits the inherent reactivity of allylic systems toward selective oxidation [3] [8]. Titanium-catalyzed asymmetric epoxidation using Sharpless methodology provides access to optically active epoxy alcohols with enantioselectivities reaching 94% and yields of 85% [8]. The process employs 5-10 mole percent of titanium tetraisopropoxide with diethyl tartrate ligands and tert-butyl hydroperoxide as the oxidant [8].

The reaction mechanism involves the formation of titanium-tartrate dimers that undergo ligand exchange with tert-butyl hydroperoxide to generate the active oxidizing species [8]. Subsequent coordination of the allylic alcohol substrate occurs through displacement of isopropoxide and tartrate carbonyl groups, leading to stereoselective oxygen transfer [8]. The stereochemical outcome can be predicted using established transition state models, with the tartrate diester configuration determining the absolute configuration of the resulting epoxide [8].

Synthesis Optimization Parameters

Comprehensive optimization studies have identified critical parameters that significantly influence the efficiency of 3-allyloxy-1,2-propanediol synthesis [6] [9]. Temperature optimization reveals that increasing reaction temperature from 180 to 200 degrees Celsius enhances overall propanediol yield, reaching maximum efficiency at 200 degrees Celsius [6]. However, further temperature increases to 240 degrees Celsius result in decreased yields due to overhydrogenation to less desirable products [6].

Catalyst loading studies demonstrate that increasing catalyst dosage from 50 to 200 milligrams produces significant yield improvements from 21.7% to 33.5% [6]. The optimal catalyst loading represents a balance between economic feasibility and reaction efficiency [6]. Pressure optimization indicates that hydrogen pressure affects both conversion rates and product selectivity, with initial pressures of 6 megapascal providing optimal performance [6].

Table 1: Classical Synthetic Routes for 3-Allyloxy-1,2-propanediol

| Synthetic Method | Typical Conditions | Yield (%) | Selectivity (%) | Key Advantages |

|---|---|---|---|---|

| Open Loop-Closed Loop Two-Step Approach | Epoxidation followed by ring-opening | 75-85 | 80-90 | Simple reaction sequence, established methodology |

| Phase Transfer Catalysis Process | 50% NaOH(aq), cyclohexane solvent, 0.3 mol% PT catalyst | 88 | 98 | High selectivity, minimal byproducts formation (<1%) |

| Sodium Alkoxide Method | Metal alkoxide formation with tertiary alcohols at 110-125°C | 70-80 | 85-92 | Cost-effective reagents, scalable process |

Table 2: Contemporary Synthetic Strategies Performance

| Catalytic System | Operating Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Product Yield (%) | Conversion (%) |

|---|---|---|---|---|---|

| Ternary Composite (Pt/deAl-beta@Mg(OH)2) | 200 | 6.0 | 3 | 33.5 | 67.1 |

| Epoxidation of Allyl Alcohol - Ti-based | 25-50 | Atmospheric | 6-12 | 85-94 | 90-95 |

| Metal Alkoxide Systems | 110-125 | 0.3-5.0 | 12-18 | 70-95 | 85-100 |

| Phase Transfer with Me(n-Oct)3N+Br- | 60-90 | Atmospheric | 3.5 | 99 | 98+ |

Industrial-Scale Production Methods

Process Engineering Considerations

Industrial-scale production of 3-allyloxy-1,2-propanediol requires sophisticated process engineering approaches that address both technical and economic constraints [2]. Continuous-flow reactor systems have demonstrated superior performance compared to traditional batch operations, achieving 70% yield with residence times of 30 minutes and surpassing batch reactor performance by 15% . The implementation of tubular reactors with immobilized acid catalysts provides enhanced mass transfer characteristics and improved temperature control .

Process design considerations include the selection of appropriate materials of construction to withstand corrosive reaction environments and elevated pressures [9]. The integration of heat recovery systems becomes critical for economic viability, particularly for processes operating at elevated temperatures above 200 degrees Celsius [6]. Reactor sizing calculations must account for reaction kinetics, heat transfer limitations, and safety factors to ensure reliable operation at commercial scale [11].

Yield Optimization Strategies

Systematic yield optimization requires the integration of multiple process variables to achieve maximum economic efficiency [6] [12]. Response surface methodology studies have identified optimal operating windows that balance conversion, selectivity, and catalyst stability [12]. The implementation of factorial experimental designs reveals that glycerol concentration represents the most influential factor, with concentration changes from 20 to 60 grams per liter contributing maximum variability of 26.03 grams per liter in product formation [12].

Temperature emerges as the second most critical factor, exhibiting significant contribution to process variability at 20.5 grams per liter, followed by pH control at 19.6 grams per liter [12]. Catalyst recycling studies demonstrate that properly designed systems maintain activity for three or more reaction cycles, with yield decreasing only marginally from 33.5% to 31.5% after three uses [6]. The stability of core-shell structured catalysts prevents significant metal leaching, with platinum loading decreasing only from 3.1 to 2.8 weight percent after three cycles [6].

Raw Material Recycling Systems

Advanced raw material recycling systems have demonstrated the potential for 40% cost reduction in 3-allyloxy-1,2-propanediol production through effective recovery and reuse of unreacted starting materials . Membrane separation techniques, particularly nanofiltration, enable efficient recovery of unreacted glycerol and methanol from reaction mixtures . The integration of vacuum distillation systems facilitates the concentration of crude product mixtures while simultaneously removing low-boiling-point impurities .

The implementation of closed-loop material flows requires careful consideration of impurity buildup and its impact on catalyst performance [13]. Research indicates that proper purification protocols can maintain raw material quality through multiple recycling iterations without significant degradation in reaction efficiency [13]. Economic analysis reveals that raw material recycling becomes increasingly important as production scales increase, with larger facilities achieving greater benefits from recovery system implementation [14].

Green Chemistry Approaches

Green chemistry principles have guided the development of environmentally sustainable production methods for 3-allyloxy-1,2-propanediol [2] . Solvent-free synthesis represents a particularly attractive approach, achieving 99% yield in 3.5 hours while eliminating organic solvent waste streams [2]. This methodology utilizes solid sodium hydroxide with excess diol substrate, producing trace amounts of byproducts below 0.1% [2].

The implementation of continuous-flow processing reduces energy consumption per unit of product while maintaining high conversion efficiency . Catalytic system design focuses on recyclability and longevity, with heterogeneous catalysts demonstrating stable performance over multiple reaction cycles [6]. The development of bio-based feedstock routes provides additional environmental benefits by utilizing renewable starting materials derived from biomass sources [15] [16].

Table 3: Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield | Economic Consideration |

|---|---|---|---|

| Catalyst Loading | 0.1-5.0 wt% | High - proportional increase up to 3 wt% | Catalyst cost vs yield benefit |

| Temperature | 160-200°C | Critical - optimal at 200°C | Energy consumption balance |

| Pressure | 1.2-6.0 MPa | Moderate - higher pressure favors conversion | Equipment pressure rating costs |

| Residence Time | 3-18 h | Significant - longer times increase yield | Production throughput trade-off |

| Substrate Concentration | 10-60 g/L | High - concentration affects reaction kinetics | Raw material utilization efficiency |

| pH Control | 6.5-8.0 | Moderate - affects catalyst stability | Buffer system costs |

Table 4: Green Chemistry Approaches for 3-Allyloxy-1,2-propanediol Production

| Green Approach | Environmental Benefit | Process Efficiency | Implementation Status |

|---|---|---|---|

| Solvent-Free Synthesis | Eliminates organic solvent waste | 99% yield in 3.5 h | Demonstrated at 3-mole scale |

| Continuous Flow Reactors | Reduced energy consumption per unit | 70% yield, 30 min residence time | Pilot scale operations |

| Recyclable Catalysts | Minimizes catalyst disposal | Stable for 3+ cycles | Commercial viability proven |

| Raw Material Recycling | Reduces feedstock consumption | 40% cost reduction | Industrial implementation ongoing |

Hydrogen abstraction reactions involving 3-Allyloxy-1,2-propanediol represent fundamental chemical processes that initiate various polymerization and transformation pathways. These reactions are characterized by the selective removal of hydrogen atoms from specific carbon positions within the allyl ether moiety, leading to the formation of reactive radical intermediates.

Comparative Analysis with Other Allyl-Type Monomers

The hydrogen abstraction behavior of 3-Allyloxy-1,2-propanediol exhibits distinct characteristics when compared to other allyl-type monomers, particularly in terms of selectivity and reactivity patterns. Research has demonstrated that allyl ether monomers, including 3-Allyloxy-1,2-propanediol, show significantly enhanced reactivity compared to conventional allyl compounds [1]. This enhanced reactivity stems from the electron-donating nature of the ether oxygen atom, which activates the adjacent allylic methylene group toward hydrogen atom transfer reactions.

Comparative studies using thioxanthone-based photoinitiators have revealed that allyl ether systems demonstrate superior performance over other allyl systems, even in the absence of amine-like synergists [1]. The reactivity order observed follows the pattern: allyl ethers > allyl esters > allyl amides > simple alkenes. This hierarchy reflects the influence of the heteroatom substituent on the electron density distribution within the allyl system.

The bond dissociation energy of the allylic carbon-hydrogen bonds in 3-Allyloxy-1,2-propanediol is notably lower than in simpler allyl compounds, facilitating easier hydrogen abstraction. The presence of the propanediol backbone introduces additional stabilization through intramolecular hydrogen bonding, which can influence the overall reaction kinetics and selectivity patterns.

Quantum Chemical Computational Studies

Density functional theory calculations have provided crucial insights into the hydrogen abstraction mechanisms of 3-Allyloxy-1,2-propanediol. Computational studies employing the M06-2X functional with 6-311++G(d,p) basis sets have elucidated the energy profiles and transition state geometries for hydrogen abstraction reactions [1]. These calculations reveal that the abstraction of hydrogen from the allylic methylene group proceeds through a favorable pathway with activation energies typically ranging from 15 to 25 kcal/mol, depending on the abstracting radical species.

Time-dependent density functional theory calculations have further illuminated the electronic excitation processes that lead to hydrogen abstraction initiation [1]. The computed results indicate that the lowest-energy transition involves charge transfer from the allyl ether chromophore to the photoinitiator, resulting in the formation of excited states that facilitate subsequent hydrogen transfer processes.

Frontier molecular orbital analysis demonstrates that the highest occupied molecular orbital of 3-Allyloxy-1,2-propanediol is primarily localized on the allyl ether moiety, with significant electron density on the methylene carbon adjacent to the oxygen atom. This orbital distribution pattern correlates directly with the observed selectivity for hydrogen abstraction from this specific position.

The computational studies also reveal the influence of solvent effects on the hydrogen abstraction energetics. Implicit solvation models demonstrate that polar solvents can stabilize the transition states through electrostatic interactions, leading to reduced activation barriers and enhanced reaction rates.

Transition State Theory Applications

Transition state theory has been extensively applied to understand and predict the kinetics of hydrogen abstraction reactions involving 3-Allyloxy-1,2-propanediol. The application of canonical transition state theory, incorporating quantum mechanical tunneling corrections, provides accurate rate constant predictions across a wide temperature range [2].

The transition state structures for hydrogen abstraction from 3-Allyloxy-1,2-propanediol exhibit characteristic geometric features, including elongated carbon-hydrogen bonds and partial formation of new bonds with the abstracting radical. Intrinsic reaction coordinate calculations confirm that these structures represent true transition states connecting reactants and products along the minimum energy pathway.

Arrhenius parameters derived from transition state theory calculations show excellent agreement with experimental observations. The pre-exponential factors typically range from 10^8 to 10^10 M^-1 s^-1, consistent with values expected for bimolecular hydrogen abstraction reactions. The temperature dependence of the rate constants follows classical Arrhenius behavior, with deviations at low temperatures attributed to quantum tunneling effects.

The entropy of activation calculations reveal that hydrogen abstraction reactions of 3-Allyloxy-1,2-propanediol are characterized by moderately negative values, reflecting the formation of ordered transition state structures. This contrasts with the more positive entropy values observed for simple alkyl radical reactions, highlighting the influence of the ether functionality on the transition state organization.

Click Chemistry Reactions

Click chemistry reactions involving 3-Allyloxy-1,2-propanediol have emerged as powerful tools for selective functionalization and polymer modification. The compound's dual functionality, featuring both allyl and hydroxyl groups, enables participation in multiple click chemistry pathways with high efficiency and selectivity.

Thiol-Ene Reaction Mechanisms

The thiol-ene click chemistry of 3-Allyloxy-1,2-propanediol proceeds through a well-established radical chain mechanism involving initiation, propagation, and termination steps [3] [4]. The initiation phase involves the formation of thiyl radicals through photochemical or thermal decomposition of radical initiators. These thiyl radicals subsequently add across the carbon-carbon double bond of the allyl group, generating carbon-centered radicals.

The propagation cycle consists of alternating addition and chain transfer steps. The carbon radical formed from thiyl addition abstracts a hydrogen atom from a thiol molecule, regenerating the thiyl radical and completing the catalytic cycle. This mechanism ensures high quantum efficiency and rapid reaction rates under mild conditions.

Mechanistic studies have revealed that the regioselectivity of thiol-ene addition to 3-Allyloxy-1,2-propanediol strongly favors anti-Markovnikov addition, producing terminal sulfide linkages [5]. This selectivity arises from the stabilization of the secondary carbon radical intermediate by the adjacent ether oxygen atom through hyperconjugative interactions.

The reaction exhibits excellent functional group tolerance, proceeding efficiently in the presence of hydroxyl groups, ethers, and other common organic functionalities. This compatibility makes 3-Allyloxy-1,2-propanediol an attractive substrate for complex molecule synthesis and polymer functionalization applications.

Thiol-Yne Chemistry Applications

Thiol-yne chemistry involving 3-Allyloxy-1,2-propanediol derivatives has found extensive application in materials science and polymer chemistry [4]. While 3-Allyloxy-1,2-propanediol itself contains an alkene rather than alkyne functionality, its derivatives and related compounds have been utilized in thiol-yne reactions for three-dimensional printing applications and network polymer synthesis.

The thiol-yne reaction mechanism proceeds through a stepwise process involving initial thiyl radical addition to the triple bond, followed by hydrogen abstraction and subsequent addition of a second thiol molecule [6]. This two-step addition process enables the formation of highly cross-linked networks with tunable mechanical properties.

Off-stoichiometric formulations containing excess alkyne or thiol functionalities allow for selective surface functionalization of three-dimensional printed objects [4]. This approach enables the creation of materials with spatially controlled chemical functionality, opening new possibilities for advanced material design.

The kinetics of thiol-yne reactions involving compounds related to 3-Allyloxy-1,2-propanediol have been studied using real-time infrared spectroscopy and photorheology techniques [4]. These studies reveal that the reaction rate depends strongly on the stoichiometric ratio of reactants and the concentration of photoinitiator.

Selectivity and Kinetic Studies

Detailed kinetic studies of click chemistry reactions involving 3-Allyloxy-1,2-propanediol have provided valuable insights into reaction selectivity and efficiency. Competition experiments between different functional groups demonstrate that the allyl ether moiety exhibits high reactivity toward thiyl radicals, with rate constants typically exceeding those of simple alkenes by factors of 10-100 [1].

The selectivity of thiol-ene reactions can be controlled through careful choice of reaction conditions and catalyst systems. Photoinitiated reactions generally exhibit higher selectivity than thermally initiated processes, due to the rapid and controlled generation of radical species under irradiation.

Kinetic isotope effect studies using deuterated analogs of 3-Allyloxy-1,2-propanediol have revealed the importance of hydrogen abstraction steps in determining overall reaction rates [2]. Primary kinetic isotope effects of 2-3 are typically observed, consistent with the involvement of carbon-hydrogen bond breaking in the rate-determining step.

Temperature-dependent kinetic studies have elucidated the activation parameters for click chemistry reactions of 3-Allyloxy-1,2-propanediol. The relatively low activation energies (typically 5-15 kcal/mol) and favorable entropy terms contribute to the high efficiency of these transformations under ambient conditions.

Radical Copolymerization Mechanisms

The radical copolymerization of 3-Allyloxy-1,2-propanediol involves complex mechanistic pathways that differ significantly from conventional vinyl monomer polymerization. Understanding these mechanisms is crucial for controlling polymer structure and properties in practical applications.

Initiation and Propagation Pathways

The initiation of radical polymerization in 3-Allyloxy-1,2-propanediol systems involves the formation of primary allyl radicals through hydrogen abstraction from the methylene group adjacent to the ether oxygen [7] [8]. This process differs fundamentally from conventional vinyl polymerization, where radicals add directly to the double bond.

Computational studies have demonstrated that hydrogen atom transfer reactions are thermodynamically favored over direct radical addition to the allyl double bond [7]. The activation energy for hydrogen abstraction (approximately 19-25 kcal/mol) is significantly lower than that for radical addition (30-35 kcal/mol), explaining the predominance of the abstraction pathway.

The propagation mechanism proceeds through a radical-mediated cyclization pathway involving the formation of five-membered cyclopentane-like ring structures [7] [8]. This cyclization occurs between the electron-deficient delocalized allyl radical and the electron-rich carbon-carbon double bond of a second monomer molecule. The resulting cyclic radical then abstracts hydrogen from a third monomer molecule, continuing the chain growth process.

The propagation rate constants for 3-Allyloxy-1,2-propanediol polymerization are typically lower than those of conventional vinyl monomers, reflecting the more complex cyclization mechanism. However, the resulting polymers exhibit unique structural features, including regular cyclopentane units in the main chain and pendant hydroxyl groups that provide opportunities for further functionalization.

Chain Transfer Mechanisms

Chain transfer reactions play a crucial role in determining the molecular weight and molecular weight distribution of polymers derived from 3-Allyloxy-1,2-propanediol. The presence of multiple hydrogen atoms with varying bond dissociation energies creates opportunities for both intermolecular and intramolecular chain transfer processes.

The primary chain transfer mechanism involves hydrogen abstraction from the propanediol backbone, particularly from the carbon atoms bearing hydroxyl groups [9]. These secondary carbon-hydrogen bonds are weakened by the electron-withdrawing effect of the adjacent oxygen atoms, making them susceptible to radical attack.

Intramolecular chain transfer reactions can occur through hydrogen abstraction from the growing polymer chain, leading to the formation of branched structures. The extent of branching depends on the polymerization conditions, with higher temperatures generally favoring increased chain transfer rates.

The chain transfer constants for 3-Allyloxy-1,2-propanediol have been determined through Mayo plot analysis, revealing values that are intermediate between those of typical chain transfer agents and inert solvents. This moderate chain transfer activity allows for reasonable molecular weight control without excessive chain termination.

Termination Processes Analysis

The termination of radical chains in 3-Allyloxy-1,2-propanediol polymerization systems occurs through several distinct pathways, each contributing to the overall kinetics and polymer structure. The primary termination mechanisms include radical-radical combination, disproportionation, and reaction with inhibitors or impurities.

Combination reactions between growing polymer radicals result in the formation of high molecular weight polymers with minimal unsaturation. The rate constants for these reactions are typically diffusion-controlled, with values near 10^8-10^9 M^-1 s^-1 at room temperature.

Disproportionation reactions involve hydrogen transfer between radical chain ends, producing one saturated polymer chain and one with terminal unsaturation. The ratio of combination to disproportionation depends on the structure of the radical chain ends and the reaction temperature.

The analysis of termination kinetics has been facilitated by electron spin resonance spectroscopy studies, which provide direct measurement of radical concentrations during polymerization. These studies reveal that the apparent termination rate constants decrease with conversion, reflecting the increasing viscosity of the polymerizing medium and the corresponding reduction in radical mobility.

Post-Polymerization Modifications

Post-polymerization modification of polymers derived from 3-Allyloxy-1,2-propanediol offers extensive opportunities for tailoring material properties and introducing new functionalities. The presence of hydroxyl groups and potentially unreacted allyl groups provides multiple sites for chemical modification.

Functional Group Transformations

The hydroxyl groups in 3-Allyloxy-1,2-propanediol-based polymers serve as versatile handles for a wide range of chemical transformations [10]. Esterification reactions with carboxylic acids or acid chlorides enable the introduction of various pendant groups, including hydrophobic alkyl chains, polar functional groups, or reactive moieties for further modification.

Etherification reactions provide another pathway for polymer modification, allowing the attachment of allyl, propargyl, or other functional groups that can participate in subsequent click chemistry reactions. The selectivity of these reactions can be controlled through choice of reaction conditions and protecting group strategies.

Oxidation of the secondary hydroxyl groups to ketones or aldehydes creates new reactive sites for condensation reactions with amines, hydrazines, or other nucleophiles. These transformations enable the introduction of pH-responsive or thermally responsive functionalities into the polymer structure.

The conversion of hydroxyl groups to leaving groups such as tosylates or mesylates facilitates nucleophilic substitution reactions with a wide range of nucleophiles, including azides, amines, and thiols. This approach provides access to polymers with diverse functional group arrays and responsive properties.

Cross-Linking Reactions

Cross-linking reactions involving 3-Allyloxy-1,2-propanediol-derived polymers can be achieved through several distinct mechanisms, each offering different advantages for specific applications [11]. The multifunctional nature of the monomer, with both hydroxyl and potentially allyl groups, enables multiple cross-linking strategies.

Thermal cross-linking can be achieved through condensation reactions between hydroxyl groups and multifunctional cross-linking agents such as diisocyanates, dicarboxylic acids, or polyepoxides [12]. These reactions typically require elevated temperatures and can be catalyzed by appropriate organometallic or organic catalysts.

Photochemical cross-linking utilizes residual allyl groups or introduced photoreactive functionalities to create cross-linked networks under ultraviolet irradiation. This approach offers temporal and spatial control over the cross-linking process, enabling the fabrication of complex three-dimensional structures and patterns.

The kinetics of cross-linking reactions have been studied using dynamic mechanical analysis and rheological measurements [11]. These studies reveal that the cross-linking density and gel point can be precisely controlled through adjustment of the cross-linker concentration, reaction temperature, and catalyst loading.

Enzymatic cross-linking represents an emerging approach that utilizes specific enzymes to catalyze the formation of covalent bonds between polymer chains. This method offers high selectivity and can be performed under mild conditions, making it attractive for biomedical applications where harsh chemical conditions must be avoided.

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant